N-cyclobutyl-7-fluoro-N-methylquinazolin-4-amine
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Overview
Description
N-cyclobutyl-7-fluoro-N-methylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-7-fluoro-N-methylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Introduction of Substituents: The cyclobutyl and fluoro groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-7-fluoro-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, alkylation, and acylation reactions are common, using reagents such as halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
N-cyclobutyl-7-fluoro-N-methylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-7-fluoro-N-methylquinazolin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its antiproliferative activity against cancer cells.
4,6,7-trisubstituted quinazolines: Studied for their anti-tumor activity.
Uniqueness
N-cyclobutyl-7-fluoro-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C13H14FN3 |
---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
N-cyclobutyl-7-fluoro-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C13H14FN3/c1-17(10-3-2-4-10)13-11-6-5-9(14)7-12(11)15-8-16-13/h5-8,10H,2-4H2,1H3 |
InChI Key |
LUYOHYSQBDWFIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC1)C2=NC=NC3=C2C=CC(=C3)F |
Origin of Product |
United States |
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